1-Cyclohexyl-4-[(2-fluorophenyl)methyl]piperazine 1-Cyclohexyl-4-[(2-fluorophenyl)methyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10952452
InChI: InChI=1S/C17H25FN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h4-6,9,16H,1-3,7-8,10-14H2
SMILES: C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3F
Molecular Formula: C17H25FN2
Molecular Weight: 276.4 g/mol

1-Cyclohexyl-4-[(2-fluorophenyl)methyl]piperazine

CAS No.:

Cat. No.: VC10952452

Molecular Formula: C17H25FN2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-4-[(2-fluorophenyl)methyl]piperazine -

Specification

Molecular Formula C17H25FN2
Molecular Weight 276.4 g/mol
IUPAC Name 1-cyclohexyl-4-[(2-fluorophenyl)methyl]piperazine
Standard InChI InChI=1S/C17H25FN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h4-6,9,16H,1-3,7-8,10-14H2
Standard InChI Key UVNNTJVBYMBPSE-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3F
Canonical SMILES C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3F

Introduction

Chemical and Physicochemical Properties

Structural Characteristics

1-Cyclohexyl-4-[(2-fluorophenyl)methyl]piperazine features a piperazine core substituted with a cyclohexyl group and a 2-fluorophenylmethyl moiety. The molecular formula is C₁₇H₂₄FN₂, yielding a molecular weight of 281.39 g/mol. The SMILES notation is C1CCN(CC1)C(C2CCCCC2)CC3=C(C=CC=C3)F, reflecting its bicyclic amine structure with fluorinated aromatic and aliphatic components .

Table 1: Physicochemical Properties of 1-Cyclohexyl-4-[(2-fluorophenyl)methyl]piperazine

PropertyValue
Molecular FormulaC₁₇H₂₄FN₂
Molecular Weight281.39 g/mol
logP (Predicted)3.2–3.9
Hydrogen Bond Acceptors3
Polar Surface Area15.3 Ų
Solubility (logSw)-3.8 to -4.2

The cyclohexyl group enhances lipophilicity (logP ~3.5), favoring membrane permeability, while the fluorophenyl moiety contributes to electronic effects and metabolic stability . The compound’s achiral nature simplifies synthesis and purification .

Synthetic Methodologies

General Synthesis of Piperazine Derivatives

Piperazine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For 1-Cyclohexyl-4-[(2-fluorophenyl)methyl]piperazine, a two-step approach is inferred from analogous protocols :

  • Alkylation of Piperazine:
    Piperazine reacts with 2-fluorobenzyl chloride in dimethylformamide (DMF) using potassium carbonate as a base. This yields 4-[(2-fluorophenyl)methyl]piperazine as an intermediate .

  • Cyclohexyl Substitution:
    The intermediate undergoes a second alkylation with cyclohexyl bromide under reflux conditions. Purification via recrystallization or column chromatography isolates the final product .

Table 2: Representative Reaction Conditions

StepReagentsSolventTemperatureYield (%)
1Piperazine, 2-Fluorobenzyl chloride, K₂CO₃DMF80°C65–72
2Intermediate, Cyclohexyl bromide, K₂CO₃DMF100°C58–64

This method aligns with benzhydrylpiperazine syntheses, where sequential alkylation optimizes regioselectivity .

Structure-Activity Relationships (SAR)

  • Halogenation: Fluorine at the ortho position increases steric hindrance, potentially improving receptor selectivity .

  • Cyclohexyl Group: Enhances metabolic stability by shielding the piperazine core from oxidative degradation .

  • Linker Flexibility: The methylene bridge between piperazine and fluorophenyl allows conformational adaptability during target engagement .

Pharmacokinetic and Toxicity Considerations

Predicted ADMET parameters suggest moderate bioavailability (F ~50%) due to first-pass metabolism. The logSw value (-4.1) indicates low aqueous solubility, necessitating formulation adjuvants . Toxicity risks include potential QT prolongation, common to piperazines, warranting cardiac safety profiling .

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